![molecular formula C22H28N4O4S B2617898 1-((2-乙基-6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)(4-甲氧苯基)甲基)哌啶-3-羧酸乙酯 CAS No. 898344-58-6](/img/structure/B2617898.png)

1-((2-乙基-6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)(4-甲氧苯基)甲基)哌啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

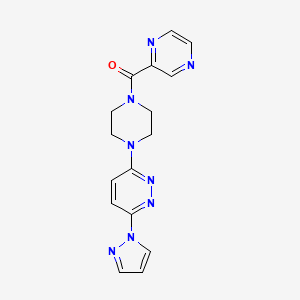

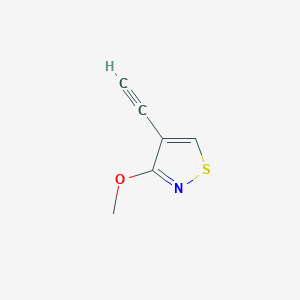

The compound “Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate” is a complex organic molecule. It is a derivative of thiazole and triazole, both of which are heterocyclic compounds . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of such compounds typically involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The synthesized compounds are usually characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction . The IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the number and type of atoms, their positions in the molecule, and their connectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using various solvents, and its stability can be assessed under different conditions .科学研究应用

合成和表征

涉及噻唑并[3,2-b][1,2,4]三唑及其相关结构的新型化合物的合成一直是人们感兴趣的主题,因为它们具有潜在的生物活性。例如,El‐Kazak 和 Ibrahim (2013) 对从相关的乙基 1,2-二氨基化合物开始合成和抗菌评价新型吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉和噻唑并[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶的研究证明了这些化合物的化学多功能性。这些合成化合物的抗菌活性凸显了它们在开发新的治疗剂方面的潜力 (El‐Kazak & Ibrahim, 2013)。

抗菌活性

探索具有抗菌特性的新型化合物对于解决对现有抗生素的日益增长的耐药性至关重要。Bektaş 等人 (2007) 对一些新的 1,2,4-三唑衍生物的合成和抗菌活性进行的研究揭示了这些化合物在对抗各种微生物方面的潜力。合成涉及从酯乙氧羰基腙与伯胺开始的反应,从而产生了对被测微生物具有良好至中等活性的化合物,突出了此类衍生物在抗菌研究中的重要性 (Bektaş 等人,2007)。

生物活性

开发具有特定生物活性的化合物,例如对某些受体或酶的拮抗作用,是药理学研究的一个关键领域。渡边等人 (1992) 合成了一系列 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物,以评估它们对 5-HT2 受体的拮抗活性。这项研究不仅有助于理解构效关系,而且还为针对血清素能系统的新的治疗剂的开发开辟了途径 (渡边等人,1992)。

未来方向

The future directions for this compound could involve further studies to explore its potential biological activities. Given its promising neuroprotective and anti-inflammatory properties, it could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

作用机制

Target of Action

The primary targets of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The interaction between Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate and its targets involves several processes. The compound may form a carbinolamine by adding an amine to the double bond C=O, followed by the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate The triazole moiety is known to interact with β-tubulin via h-bonding with numerous amino acids , which may affect various biochemical pathways.

Result of Action

The molecular and cellular effects of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate Similar triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .

Action Environment

The environmental factors influencing the action, efficacy, and stability of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate It is known that the activation barrier of similar compounds can be overcome under reaction conditions such as heating .

属性

IUPAC Name |

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-4-17-23-22-26(24-17)20(27)19(31-22)18(14-8-10-16(29-3)11-9-14)25-12-6-7-15(13-25)21(28)30-5-2/h8-11,15,18,27H,4-7,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKVNPOKYIWHDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCCC(C4)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-pentyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2617817.png)

![3-{[(cyclopropylcarbonyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2617818.png)

![N-(3,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2617822.png)

![4-[[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]pyridine](/img/structure/B2617826.png)

![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2617829.png)

![2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2617832.png)